molecular formula C7H4F3NO2 B1460229 3-Difluoromethoxy-6-fluoro-2-formylpyridine CAS No. 1803808-74-3

3-Difluoromethoxy-6-fluoro-2-formylpyridine

Cat. No.: B1460229
CAS No.: 1803808-74-3
M. Wt: 191.11 g/mol
InChI Key: CFBZPKYMLFADQQ-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-6-fluoro-2-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2. It is a fluorinated pyridine derivative, which makes it an interesting subject for various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-6-fluoro-2-formylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines, including 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-fluoro-2-formylpyridine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Difluoromethoxy-6-fluoro-2-carboxypyridine.

    Reduction: 3-Difluoromethoxy-6-fluoro-2-hydroxymethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Difluoromethoxy-6-fluoro-2-formylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-fluoro-2-formylpyridine involves its interaction with molecular targets through its fluorine atoms and formyl group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity and binding affinity of the compound with various biological targets. The formyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoro-2-formylpyridine

Uniqueness

3-Difluoromethoxy-6-fluoro-2-formylpyridine is unique due to the presence of both difluoromethoxy and formyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(difluoromethoxy)-6-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-2-1-5(13-7(9)10)4(3-12)11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBZPKYMLFADQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Difluoromethoxy-6-fluoro-2-formylpyridine
Reactant of Route 2
3-Difluoromethoxy-6-fluoro-2-formylpyridine
Reactant of Route 3
Reactant of Route 3
3-Difluoromethoxy-6-fluoro-2-formylpyridine
Reactant of Route 4
3-Difluoromethoxy-6-fluoro-2-formylpyridine
Reactant of Route 5
3-Difluoromethoxy-6-fluoro-2-formylpyridine
Reactant of Route 6
3-Difluoromethoxy-6-fluoro-2-formylpyridine

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